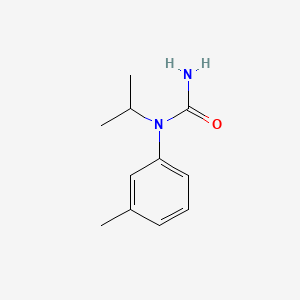
Triphenylbismuthane;carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylbismuthane;carbonate is an organobismuth compound with the formula (C6H5)3BiCO3. It is a white, air-stable solid that is soluble in organic solvents. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenylbismuthane;carbonate is typically prepared by treating bismuth trichloride with phenylmagnesium bromide, followed by the addition of carbonate. The reaction can be represented as follows: [ \text{BiCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Bi(C}_6\text{H}_5)_3 + 3 \text{MgBrCl} ] The resulting triphenylbismuthane is then reacted with a carbonate source to form this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yields and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Triphenylbismuthane;carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth(V) derivatives.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trifluoromethanesulfonic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are common for substitution.
Major Products
Oxidation: Bismuth triflate.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds.
Aplicaciones Científicas De Investigación
Triphenylbismuthane;carbonate has a wide range of applications in scientific research:
Chemistry: Used as a phenyl donor in cross-coupling reactions.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the preparation of thin films of superconducting oxides by chemical vapor deposition (CVD) and as a solidifying catalyst for propellants
Mecanismo De Acción
The mechanism by which triphenylbismuthane;carbonate exerts its effects involves its ability to donate phenyl groups in various reactions. The molecular targets and pathways involved depend on the specific application. For example, in cross-coupling reactions, it acts as a phenyl donor, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Triphenylphosphine
- Triphenylarsine
- Triphenylstibine
Uniqueness
Triphenylbismuthane;carbonate is unique due to its higher reactivity and stability compared to similar compounds. Its ability to form stable bismuth(V) derivatives and participate in a wide range of chemical reactions makes it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C19H15BiO3-2 |
|---|---|
Peso molecular |
500.3 g/mol |
Nombre IUPAC |
triphenylbismuthane;carbonate |
InChI |
InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/p-2 |
Clave InChI |
UPOGCTUJIUFACM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13743934.png)



![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)




![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)


